molecular formula C12H12N2O3 B14664022 5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione CAS No. 41300-22-5

5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione

Cat. No.: B14664022
CAS No.: 41300-22-5
M. Wt: 232.23 g/mol
InChI Key: HTFQHQRLDWBZFW-UHFFFAOYSA-N
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Description

5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a hydroxy-phenylethyl group, which imparts distinct chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of a suitable pyrimidine precursor with a hydroxy-phenylethyl derivative under controlled conditions. The reaction often requires catalysts and specific temperature and pH conditions to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, essential for commercial applications.

Chemical Reactions Analysis

Types of Reactions

5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered biological activity.

    Substitution: The phenylethyl group can be substituted with other functional groups to modify its properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles are employed under controlled conditions to achieve desired substitutions.

Major Products

The major products formed from these reactions include various derivatives with modified functional groups, which can exhibit different chemical and biological properties.

Scientific Research Applications

5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxy-phenylethyl group plays a crucial role in binding to these targets, modulating their activity and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine: Shares structural similarities but differs in its biological activity and applications.

    N-acyl amines: Contains similar functional groups but exhibits different chemical properties and uses.

Uniqueness

5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

CAS No.

41300-22-5

Molecular Formula

C12H12N2O3

Molecular Weight

232.23 g/mol

IUPAC Name

5-(1-hydroxy-2-phenylethyl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H12N2O3/c15-10(6-8-4-2-1-3-5-8)9-7-13-12(17)14-11(9)16/h1-5,7,10,15H,6H2,(H2,13,14,16,17)

InChI Key

HTFQHQRLDWBZFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C2=CNC(=O)NC2=O)O

Origin of Product

United States

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